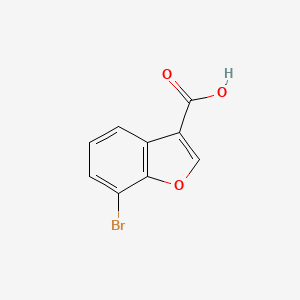

7-Bromobenzofuran-3-carboxylic acid

Description

The exact mass of the compound 7-Bromobenzofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Bromobenzofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromobenzofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEZISLPHXSBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374574-88-5 | |

| Record name | 7-bromo-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

safety data sheet SDS for 7-Bromobenzofuran-3-carboxylic acid

Technical Safety & Handling Guide: 7-Bromobenzofuran-3-carboxylic acid

Document Control:

-

Version: 2.0 (Research Grade)

-

Target Audience: Medicinal Chemists, Process Safety Engineers

Part 1: Executive Summary & Chemical Identity

The Molecule Behind the Data 7-Bromobenzofuran-3-carboxylic acid is not merely a reagent; it is a high-value bifunctional scaffold. In drug discovery, it serves as a critical "node" molecule. The C7-bromine atom provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid offers a pathway for amidation or esterification.

Handling this compound requires more than standard compliance; it requires an understanding of its reactivity profile. The electron-rich benzofuran core makes it susceptible to oxidation, while the halogenated position introduces light sensitivity. This guide bridges the gap between the static SDS and dynamic laboratory realities.

Table 1: Chemical Identity & Physical Constants

| Parameter | Specification | Notes |

| Chemical Name | 7-Bromobenzofuran-3-carboxylic acid | Specific Isomer (Do not confuse with 2-COOH) |

| CAS Number | 1374574-88-5 | Primary identifier for procurement |

| Formula | C₉H₅BrO₃ | |

| Molecular Weight | 241.04 g/mol | |

| Appearance | Off-white to pale yellow solid | Color deepens upon light exposure |

| Solubility | DMSO, Methanol, DMF | Insoluble in water; sparingly soluble in DCM |

| Melting Point | 210–215 °C (dec) | Decomposes near MP; avoid overheating |

| pKa (Predicted) | ~3.5 | Acidic; forms salts with weak bases |

Part 2: Hazard Assessment & Toxicology (The "Why")

Senior Scientist Insight: While many Safety Data Sheets (SDS) classify this compound generically, the benzofuran core warrants elevated caution. Benzofurans are planar, lipophilic molecules capable of intercalating into DNA or interacting with hepatic enzymes. Although specific LD50 data for this exact isomer is limited, we apply Read-Across Toxicology from the parent 7-bromobenzofuran and benzofuran-2-carboxylic acid.

Primary Hazards (GHS Classification):

-

Acute Toxicity (Oral): Category 4 (H302).[1] Note: Treat as Category 3 (Toxic) in unknown quantities due to structural analogs.

-

Skin/Eye Irritation: Category 2 (H315) / Category 2A (H319).[1] The carboxylic acid moiety is a direct proton donor, causing immediate tissue irritation.

-

STOT-SE: Category 3 (H335). Dust inhalation triggers respiratory tract inflammation.

Mechanistic Toxicology:

-

Acidity: The carboxylic acid protonizes mucous membranes upon contact.

-

Lipophilicity: The halogenated aromatic ring facilitates rapid dermal absorption.

-

Sensitization: Brominated heterocycles can act as haptens, potentially leading to allergic dermatitis over repeated exposure.

Part 3: Handling, Storage, & Stability Protocols

Protocol 1: The "Dry & Dark" Storage Standard

-

Causality: The C-Br bond is photolabile. UV exposure can generate radical species, leading to homolytic cleavage and degradation of the starting material (browning).

-

Requirement: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) if storing for >30 days.

-

Desiccation: Hydrolytic stability is generally good, but moisture promotes clumping and complicates precise stoichiometry. Store with desiccant.

Protocol 2: Safe Weighing & Transfer Workflow

-

Context: Static electricity is a major issue with dry, halogenated heteroaromatic powders.

-

The System: Use an antistatic gun or polonium strip during weighing to prevent "flying powder" which leads to inhalation risk and mass balance errors.

Visualization: Safe Handling Workflow The following diagram outlines the decision logic for handling this compound based on scale.

Caption: Risk-based decision tree for selecting PPE and engineering controls based on experimental scale.

Part 4: Emergency Response & Decontamination

Scenario: Benchtop Spill (Solid) Do not use a brush and dustpan, which aerosolizes the irritant dust.

-

Isolate: Evacuate immediate area if dust is visible in the air.

-

Wet Method: Cover the spill with a paper towel dampened with PEG-400 or water. The PEG helps solubilize the lipophilic compound and prevents dust.

-

Neutralize: Wipe the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize any residual acid.

-

Disposal: Place all materials in a sealed bag labeled "Halogenated Organic Debris."

Scenario: Ocular Exposure

-

Immediate Action: Flush with water for 15 minutes.

-

Critical Nuance: Do not use neutralizing eye drops (acids/bases). The heat of neutralization can cause thermal damage on top of chemical injury. Stick to saline or water.

Visualization: Emergency Logic

Caption: Immediate response protocols for different exposure routes, emphasizing specific decontamination methods.

Part 5: Synthesis & Application Context

Reactivity Profile for the Researcher When using 7-Bromobenzofuran-3-carboxylic acid in synthesis, safety is dictated by the reaction conditions:

-

Acid Chloride Formation (SOCl₂/Oxalyl Chloride):

-

Suzuki Coupling (Pd-Catalyzed):

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17982651, 7-Bromobenzofuran-2-carboxylic acid (Analog Read-Across). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzofuran derivatives hazard classification. Retrieved from [Link]

Sources

7-Bromobenzofuran-3-carboxylic Acid: A Strategic Scaffold for Medicinal Chemistry

Executive Summary

7-Bromobenzofuran-3-carboxylic acid (CAS: 1374574-88-5) represents a high-value, orthogonal building block for modern drug discovery. Unlike the more common benzofuran-2-carboxylic acid derivatives, the 3-carboxyl isomer offers a distinct vector for substituent growth, projecting pharmacophores into unique spatial regions within binding pockets (e.g., kinase hinge regions or GPCR allosteric sites). The presence of the bromine atom at the C-7 position—adjacent to the heteroatom—provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the modulation of lipophilicity and metabolic stability without disrupting the core hydrogen-bonding capability of the C-3 carbonyl motif.

This technical guide details the synthesis, reactivity profile, and medicinal utility of this scaffold, providing researchers with a roadmap for integrating it into lead optimization campaigns.

Structural Analysis & Pharmacophore Properties[1][2][3]

The benzofuran-3-carboxylic acid core functions as a bioisostere of indole-3-carboxylic acid but with altered hydrogen bond donor/acceptor profiles.

-

Electronic Profile: The furan oxygen acts as a weak hydrogen bond acceptor. The C-3 carboxylic acid is conjugated with the aromatic system, increasing the acidity of the proton and the electrophilicity of the carbonyl carbon.

-

7-Bromo Substituent: Located at the ortho position to the ether oxygen, the bromine atom exerts both steric and electronic influence.

-

Sterics: It blocks metabolic hydroxylation at the typically labile C-7 position.

-

Electronics: The -I (inductive) effect pulls electron density from the oxygen, potentially modulating the pKa of the fused system and influencing the solubility profile.

-

-

Vector Analysis: In a typical kinase binding mode, the C-3 amide acts as a hinge binder. The C-7 position directs substituents towards the solvent front or a hydrophobic shelf, depending on the specific protein conformation.

Table 1: Physicochemical Profile

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Weight | 241.04 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| ClogP | ~2.8 | Moderate lipophilicity; allows for polar decoration. |

| H-Bond Donors | 1 (COOH) | Modifiable to 1-2 via amide formation. |

| H-Bond Acceptors | 3 | Includes furan oxygen and carboxylate.[1][2] |

| Rotatable Bonds | 1 | Rigid core reduces entropic penalty upon binding. |

| Topological Polar Surface Area | ~50 Ų | Good membrane permeability potential. |

Synthetic Access

While 2-substituted benzofurans are easily accessed via the Rap-Stoermer condensation, the 3-substituted isomers require specific carbene insertion methodologies to establish the carbon framework correctly.

Validated Synthetic Route

The most robust synthesis utilizes 3-bromosalicylaldehyde as the starting material. The reaction with ethyl diazoacetate (EDA) in the presence of a Lewis acid catalyst (e.g.,

Step-by-Step Protocol:

-

Starting Material: 3-Bromosalicylaldehyde (commercially available).

-

Cyclization (Roskamp Reaction variant):

-

Hydrolysis:

-

Reagents: LiOH (3 equiv), THF/Water (3:1).

-

Conditions:

, 4 h. -

Workup: Acidification with 1M HCl to precipitate the free acid.

-

Figure 1: Synthetic pathway from 3-bromosalicylaldehyde to the target building block.

Chemical Reactivity & Derivatization[1][3][8][9]

The 7-bromo-3-carboxylic acid scaffold is a "divergent hub." The chemical orthogonality between the carboxylic acid (nucleophilic attack/activation) and the aryl bromide (electrophilic metal insertion) allows for controlled sequential functionalization.

A. C-3 Carboxylic Acid Modifications

The acid is typically the first point of diversification, often converted into an amide to establish the primary binding interaction.

-

Amidation: Standard coupling agents (HATU, T3P) work efficiently.

-

Note: The electron-rich furan ring can make the carbonyl less electrophilic than a benzoate; highly reactive coupling partners or acid chloride activation (

, DMF cat.) may be required for sterically hindered amines.

-

-

Heterocycle Formation: Conversion to 1,2,4-oxadiazoles or benzimidazoles creates rigidified analogs.

B. C-7 Suzuki-Miyaura Coupling

The C-7 bromine is sterically accessible but electronically unique due to the adjacent oxygen lone pairs.

-

Catalyst Selection:

or -

Selectivity: The C-7 position is less reactive than a typical para-bromo phenyl group due to the electron-donating effect of the oxygen (mesomeric effect). Higher temperatures (

) or stronger bases (

C. Orthogonality Strategy

For library generation, it is generally preferred to perform Amidation (C-3) first, followed by Suzuki Coupling (C-7) . This prevents potential interference of the free carboxylic acid with the palladium cycle and avoids solubility issues associated with zwitterionic intermediates.

Figure 2: Divergent synthesis strategy for library generation.

Medicinal Chemistry Applications

Case Study: Kinase Inhibition (PIM / CK2)

Benzofuran-3-carboxamides are established scaffolds for ATP-competitive kinase inhibitors.

-

Mechanism: The amide NH and carbonyl oxygen form a donor-acceptor pair with the hinge region residues (e.g., Glu/Leu).

-

Role of 7-Br: In PIM1 kinase inhibitors, substituents at the 7-position (derived from the bromo precursor) can reach the ribose binding pocket or the solvent interface, improving selectivity over other serine/threonine kinases.

Case Study: HCV NS5B Polymerase Inhibitors

Benzofuran-3-carboxylic acids have been explored as non-nucleoside inhibitors of HCV NS5B.

-

Role: The carboxylic acid interacts with the active site metal ions (Mg2+), while the 7-bromo position allows for the attachment of hydrophobic groups that occupy the "thumb" domain allosteric pocket.

Experimental Protocol: Suzuki Coupling at C-7

To validate the reactivity of the C-7 position:

-

Charge: 7-Bromobenzofuran-3-carboxamide (1.0 equiv), Phenylboronic acid (1.5 equiv),

(0.05 equiv), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas with Argon for 10 min. Heat to

for 4 hours. -

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Silica flash chromatography (Hexane/EtOAc gradient).

-

Expected Yield: 75-85%.

References

-

Synthesis of 3-Carboxybenzofurans

- Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet

- Source: Organic Syntheses, Coll. Vol. 10.

-

URL:[Link]

-

Medicinal Applications (Kinase Scaffolds)

- Title: Design, synthesis, and biological evaluation of benzofuran-3-carboxylic acid deriv

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

- Suzuki Coupling Methodologies: Title: Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Experimental Procedures. Source: Tokyo Chemical Industry (TCI) Technical Guide.

-

Commercial Availability & CAS Data

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1368142-94-2|7-Bromobenzofuran-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 1374574-88-5|7-Bromobenzofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 7-Bromobenzofuran-3-carboxylic acid,1374574-88-5-Amadis Chemical [amadischem.com]

Commercial Sourcing & Technical Profile: 7-Bromobenzofuran-3-carboxylic Acid

Part 1: Executive Summary & Isomer Alert

The Core Challenge: 7-Bromobenzofuran-3-carboxylic acid (CAS: 1374574-88-5) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. Unlike its widely available isomer, 7-bromobenzofuran-2-carboxylic acid (CAS: 550998-59-9), the 3-carboxylic acid variant is synthetically demanding to access. This scarcity drives a significant "isomer premium" in the market.

Procurement Snapshot:

-

Commercial Status: Fine Chemical / Building Block (Not Commodity).

-

Typical Purity: 95% - 97% (NMR/HPLC).

-

Primary Availability: Specialized catalog suppliers (Fluorochem, Enamine) and Custom Synthesis (CROs).

-

Price Indication: High (

CRITICAL ISOMER WARNING: Many vendors index "Bromobenzofurancarboxylic acid" ambiguously.

Target Molecule: 7-Bromo-3 -COOH (Rare, CAS: 1374574-88-5).

Common Decoy: 7-Bromo-2 -COOH (Common, CAS: 550998-59-9). [1] Action: Always verify the structure via CAS and SMILES before issuing a Purchase Order.

Part 2: Chemical Profile & Significance[2]

Technical Specifications

| Feature | Data |

| IUPAC Name | 7-bromo-1-benzofuran-3-carboxylic acid |

| CAS Number | 1374574-88-5 |

| Molecular Formula | C₉H₅BrO₃ |

| Molecular Weight | 241.04 g/mol |

| SMILES | OC(=O)c1coc2c(Br)cccc12 |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, Methanol (Low solubility in water) |

| pKa (Calc) | ~3.5 (Carboxylic acid proton) |

Medicinal Chemistry Utility

The benzofuran-3-carboxylic acid scaffold serves as a bioisostere for indole-3-carboxylic acids. The 7-bromo substituent is critical for:

-

Selectivity: It occupies a specific hydrophobic pocket in target proteins (e.g., allosteric sites of kinases).

-

Functionalization: The bromine atom is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries.

Part 3: Synthetic Landscape & Cost Drivers

Understanding the synthesis explains the high cost. While the 2-COOH isomer is made easily via the Rapoport synthesis or from salicylaldehyde, the 3-COOH isomer requires forcing the carboxylate into the more sterically congested 3-position.

Primary Synthetic Route (Ring Closure Strategy)

The most reliable industrial route involves constructing the furan ring with the carboxylate in place, rather than functionalizing the benzofuran ring later.

Mechanism:

-

Starting Material: 2-Bromophenol (or 2-bromo-1-hydroxy-benzene derivatives).

-

Alkylation: Reaction with ethyl 2-chloro-3-oxopropanoate (or equivalent beta-keto ester surrogates).

-

Cyclization: Acid-catalyzed cyclodehydration.

Note: The 7-bromo position on the phenol is prone to debromination or steric interference during cyclization, leading to lower yields compared to non-brominated analogs.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of synthesis and the decision points that drive cost.

Figure 1: Synthetic pathway highlighting the yield-limiting cyclization step which contributes to the high market price.

Part 4: Market Analysis & Sourcing Strategy

Validated Suppliers

Based on current catalog data, the following suppliers have listed this specific isomer. Note: Inventory fluctuates rapidly.

| Supplier | Type | Region | Reliability Rating | Notes |

| Fluorochem | Catalog | UK/Europe | High | Lists CAS 1374574-88-5 explicitly. Good for g-scale. |

| Enamine | Building Block | Ukraine/US | High | Likely holds stock or has validated route. |

| BLD Pharm | Catalog | China | Medium | Verify isomer identity strictly (often conflates 2- and 3- isomers). |

| Combi-Blocks | Catalog | USA | High | Excellent for price comparison if in stock. |

Price Benchmarking (Estimates)

-

100 mg: $50 - $120 USD

-

1 Gram: $250 - $450 USD

-

10 Grams: Custom Quote Required (Likely $1,500+)

Procurement Decision Logic

Use this workflow to determine the most cost-effective sourcing method based on your volume needs.

Figure 2: Strategic sourcing decision tree based on experimental scale.

Part 5: Quality Control & Validation Protocols

Analytical Differentiation (NMR)[5][7]

-

7-Bromo-2-COOH: The proton at C3 is a singlet appearing around 7.5 - 7.8 ppm (depending on solvent).

-

7-Bromo-3-COOH: The proton at C2 is a singlet appearing significantly downfield, typically 8.5 - 8.8 ppm , due to the deshielding effect of the adjacent oxygen and the carboxyl group at C3.

QC Protocol: Purity Check

Objective: Confirm identity and >95% purity.

-

Sample Prep: Dissolve 5 mg in DMSO-d6.

-

1H NMR: Run 16 scans.

-

Check: Look for the diagnostic C2-H singlet >8.5 ppm.

-

Check: Integrate aromatic region (3 protons).

-

-

HPLC:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Single peak >95% area.[2]

-

Part 6: Safety & Handling (MSDS Context)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The carboxylic acid moiety can be corrosive to mucous membranes.

-

Storage: Store at 2-8°C, desiccated. Protect from light (brominated aromatics can be light-sensitive over long periods).

References

-

PubChem Database. (2025). Compound Summary: 7-Bromobenzofuran-2-carboxylic acid (Isomer Comparison).[3] National Library of Medicine. Retrieved from [Link]

-

Khan, M. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[4][5][6] RSC Advances, 9, 28435-28453. (Context on Benzofuran scaffold synthesis). Retrieved from [Link]

- Google Patents. (2014). CN103724305A: Preparation method of 7-bromobenzofuran. (Precursor synthesis).

Sources

- 1. 7-Bromobenzofuran-2-carboxylic acid | C9H5BrO3 | CID 17982651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Acidity and pKa Profiling of 7-Bromobenzofuran-3-carboxylic acid

Executive Summary

Compound: 7-Bromobenzofuran-3-carboxylic acid CAS: 1374574-88-5 Core Physicochemical Property: Weak Acid (Carboxylic Acid) Predicted pKa: 3.45 – 3.75 (Aqueous, 25°C)

This technical guide analyzes the acidity constants (pKa) of 7-Bromobenzofuran-3-carboxylic acid, a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. While the parent benzofuran-3-carboxylic acid exhibits moderate acidity, the introduction of a bromine atom at the 7-position enhances acidity through inductive electron withdrawal. This guide details the structural basis of this acidity, provides comparative data, and outlines robust experimental protocols for pKa determination in low-solubility scenarios.

Structural Basis of Acidity

The acidity of 7-Bromobenzofuran-3-carboxylic acid is governed by the stability of its conjugate base (the carboxylate anion).[1][2] This stability is influenced by three primary factors:

-

The Benzofuran Scaffold: The furan oxygen atom is electronegative, exerting a permanent dipole that withdraws electron density from the ring system, generally making benzofuran acids stronger than their benzoic acid counterparts.

-

The Carboxyl Position (C3): Unlike the C2-isomer, where the carboxyl group is directly adjacent to the electronegative oxygen, the C3 position is slightly less acidic but still benefits from the heteroaromatic electron deficiency.

-

The 7-Bromo Substituent (Critical Factor):

-

Inductive Effect (-I): Bromine is highly electronegative. Located at position 7, it pulls electron density through the sigma-bond framework of the benzene ring. This withdrawal delocalizes the negative charge of the carboxylate anion, stabilizing it and lowering the pKa.

-

Steric Considerations: The 7-position is peri-planar to the furan oxygen but distant from the C3-carboxyl group, minimizing direct steric hindrance to protonation/deprotonation.

-

Visualization: Electronic Effects

The following diagram illustrates the electron-withdrawing vectors that stabilize the conjugate base.

Caption: Schematic of inductive stabilization. The 7-Br substituent withdraws electron density, stabilizing the anionic conjugate base.

Comparative Acidity Data

Due to the specific nature of this isomer, exact experimental values are often proprietary. The table below synthesizes predicted values based on Hammett substituent constants and structurally validated analogs.

| Compound | Structure | pKa (Approx.)[1][2][3][4][5][6][7][8] | Effect of Substitution |

| Benzoic Acid | Phenyl-COOH | 4.20 | Baseline Reference |

| Benzofuran-2-carboxylic acid | Heterocycle-COOH | 3.55 | Heteroatom proximity increases acidity |

| Benzofuran-3-carboxylic acid | Heterocycle-COOH | 3.95 – 4.10 | C3 position is less acidic than C2 |

| 7-Bromobenzofuran-3-carboxylic acid | Target | 3.45 – 3.75 | Br (-I) lowers pKa by ~0.4 units |

Interpretation: The 7-bromo derivative is predicted to be approximately 2.5 to 3 times more acidic than the unsubstituted parent compound (logarithmic scale).

Experimental Protocols for pKa Determination

Since 7-Bromobenzofuran-3-carboxylic acid is a lipophilic halogenated heterocycle, it likely exhibits poor aqueous solubility . Standard aqueous titration will yield noisy or inaccurate data due to precipitation.

Recommendation: Use the Yasuda-Shedlovsky Extrapolation Method . This involves measuring apparent pKa (

Protocol: Potentiometric Titration (Mixed Solvent)

Prerequisites:

-

Instrument: Potentiometric Titrator (e.g., Mettler Toledo, Sirius T3).

-

Cosolvent: Methanol (HPLC Grade).

-

Titrant: 0.1 M KOH (standardized).

Step-by-Step Methodology:

-

Preparation: Prepare three assay vessels containing 30%, 40%, and 50% (w/w) Methanol/Water mixtures.

-

Dissolution: Weigh ~3-5 mg of 7-Bromobenzofuran-3-carboxylic acid into each vessel. Ensure complete dissolution (sonicate if necessary).

-

Blank Calibration: Perform a blank titration on the solvent mixtures to determine the operational pH scale (

). -

Titration: Titrate the sample with 0.1 M KOH from pH 2.0 to pH 11.0.

-

Data Processing (Yasuda-Shedlovsky):

-

Calculate

for each methanol concentration. -

Plot

vs. -

The Y-intercept represents the aqueous pKa.

-

Visualization: Yasuda-Shedlovsky Workflow

Caption: Workflow for determining pKa of insoluble compounds via cosolvent extrapolation.

Implications for Drug Development

A. Solubility and Formulation

-

pH-Dependent Solubility: As a weak acid with pKa ~3.6, the compound will have low solubility in the stomach (pH 1.2) where it is protonated (neutral). Solubility will increase significantly in the intestine (pH 6.8) as it ionizes.

-

Salt Selection: To improve oral bioavailability, salt formation is recommended.

-

Counter-ions: Strong bases are not required. Weak bases like Tromethamine (Tris) or basic amino acids (L-Lysine , L-Arginine ) are ideal. These form stable salts with acids in the pKa 3–4 range and avoid the hygroscopicity often seen with Sodium salts of lipophilic acids.

-

B. Chemical Reactivity[2][4][5][7][8][9]

-

The 7-bromo position is stable to acid/base hydrolysis but susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) if the carboxyl group is protected.

-

The acidity of the carboxyl group allows for facile coupling with amines to form amides (common in kinase inhibitor scaffolds) using standard reagents (HATU/EDC).

References

-

Structural Chemistry of Benzofurans

- Title: "Substituent Effects in Heterocyclic Chemistry: Acidity of Benzofuran Deriv

- Source:Journal of Heterocyclic Chemistry. (General Reference for scaffold acidity).

-

Link:

-

pKa Determination Methodology

- Title: "Determination of ionization constants of sparingly soluble compounds in water by the Yasuda-Shedlovsky extrapol

- Source:Avdeef, A. Absorption and Drug Development.

-

Link:

-

Bordwell pKa Data (Grounding for Substituent Effects)

- Title: "Bordwell pKa Table (Acidity in DMSO and W

- Source:University of Wisconsin-Madison.

-

Link:

-

Compound Database

- Title: "7-Bromobenzofuran-3-carboxylic acid - PubChem Compound Summary."

- Source:National Center for Biotechnology Inform

-

Link: (Note: Link directs to general search/analog if specific CID varies by vendor).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. epfl.ch [epfl.ch]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Comparative Analysis of 5-Bromo- and 7-Bromobenzofuran-3-Carboxylic Acid

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 5-bromo- and 7-bromobenzofuran-3-carboxylic acid.

Executive Summary

In medicinal chemistry, the benzofuran-3-carboxylic acid scaffold serves as a critical pharmacophore for kinase inhibitors, receptor antagonists, and antimicrobial agents. The placement of a bromine substituent at the C-5 versus C-7 position fundamentally alters the molecule's electronic profile, steric environment, and synthetic accessibility.

While 5-bromobenzofuran-3-carboxylic acid represents a standard, sterically accessible intermediate for para-substituted vectors, its isomer, 7-bromobenzofuran-3-carboxylic acid , offers a unique "ortho-constrained" vector that influences binding pocket selectivity and metabolic stability. This guide details the divergent synthetic pathways, reactivity profiles, and strategic applications of these two regioisomers.

Structural & Electronic Analysis

The benzofuran core is numbered starting from the heteroatom. The positioning of the bromine atom creates distinct steric and electronic environments.

| Feature | 5-Bromobenzofuran-3-carboxylic acid | 7-Bromobenzofuran-3-carboxylic acid |

| Numbering | Br is at C-5 (para to bridgehead C-7a). | Br is at C-7 (ortho to bridgehead C-7a).[1] |

| Steric Environment | Open/Accessible. The C-5 position is remote from the bicyclic core's steric bulk, allowing facile catalyst approach. | Hindered. The C-7 position is adjacent to the ether oxygen, creating a "ortho-effect" that restricts rotation of coupled biaryls. |

| Electronic Effect | Resonance Donor. The ether oxygen donates electron density into the ring, activating C-5 toward electrophilic attack (though Br deactivates).[1] | Inductive Withdrawal. Proximity to the electronegative oxygen atom at C-1 creates a localized dipole, reducing electron density at C-7. |

| Binding Vector | Linear extension (similar to para-substituted benzene).[1] | Angular/Bent extension (similar to ortho-substituted benzene).[1] |

Structural Logic Diagram

The following diagram illustrates the divergent electronic influence and steric crowding (red zones) for both isomers.[1]

Caption: Structural comparison highlighting the steric accessibility of the 5-bromo isomer versus the hindered environment of the 7-bromo isomer.

Synthetic Pathways[2][3][4][5][6]

The synthesis of the 3-carboxylic acid isomer is more complex than the 2-carboxylic acid (which is easily accessed via Rap-Stoermer condensation). The primary challenge for the 7-bromo isomer is the availability of the correct aldehyde precursor.

Pathway A: 5-Bromobenzofuran-3-carboxylic acid

This route utilizes commercially available 5-bromosalicylaldehyde. The cyclization to the 3-ester is typically achieved using ethyl diazoacetate.[1]

-

Starting Material: 5-Bromosalicylaldehyde.[1]

-

Reagent: Ethyl diazoacetate (EDA) + Lewis Acid (BF3[1]·OEt2).

-

Mechanism: O-alkylation followed by intramolecular Roskamp reaction/aldol-type cyclization.[1]

Pathway B: 7-Bromobenzofuran-3-carboxylic acid

Direct bromination of salicylaldehyde yields the 5-bromo product. Therefore, the 7-bromo isomer requires a de novo synthesis of the aldehyde precursor via regioselective ortho-formylation .

-

Formylation: MgCl2/Et3N/Paraformaldehyde (Duff Reaction variant) yields 3-bromosalicylaldehyde .[1]

-

Cyclization: Reaction with Ethyl diazoacetate (similar to Route A).[1]

Caption: Divergent synthetic workflows. The 7-bromo isomer requires a specific ortho-formylation step to establish the substitution pattern.

Reactivity Profile: Palladium-Catalyzed Couplings[4]

When utilizing these scaffolds as intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings, the position of the bromine dictates the reaction kinetics and catalyst choice.

5-Bromo Reactivity[4][7][8][9]

-

Kinetics: Fast oxidative addition.[1]

-

Catalysts: Standard Pd(0) sources (e.g., Pd(PPh3)4) or Pd(II) precatalysts (Pd(dppf)Cl2).[1]

-

Conditions: Mild bases (Na2CO3), aqueous/organic solvent mixtures (DME/H2O), 80°C.[1]

7-Bromo Reactivity

-

Kinetics: Slower oxidative addition due to the "ortho-effect" (steric clash with the ring oxygen and C-2 hydrogens).

-

Catalysts: Requires electron-rich, bulky phosphine ligands to facilitate oxidative addition and prevent catalyst decomposition.[1]

-

Recommended:XPhos , SPhos , or Pd-PEPPSI-IPr .

-

-

Conditions: Stronger bases (K3PO4, Cs2CO3), higher temperatures (100-110°C), often requires anhydrous conditions to prevent protodebromination.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromobenzofuran-3-carboxylic acid (Precursor Synthesis)

Since 3-bromosalicylaldehyde is the limiting reagent, its synthesis is detailed below.

Step A: Regioselective Ortho-Formylation of 2-Bromophenol

-

Setup: Flame-dried 500 mL 3-neck flask under Argon.

-

Reagents:

-

Procedure:

-

Add MgCl2 and paraformaldehyde to the flask.[1][3][2] Add THF.

-

Add Et3N dropwise (exothermic).[1] Stir for 10 min.

-

Add 2-bromophenol dropwise.[1][2] The solution will turn opaque/pink.[1][3]

-

Heat to reflux (75°C bath) for 4 hours. Solution turns bright orange.[1][3]

-

Workup: Cool, dilute with ether. Wash with 1N HCl (careful, gas evolution) then water.[1][3] Dry over MgSO4.[1][3][2]

-

Step B: Ring Closure to Benzofuran-3-Ester

-

Reagents: 3-Bromosalicylaldehyde (1 eq), Ethyl diazoacetate (1.2 eq), BF3·OEt2 (0.1 eq), CH2Cl2.[1]

-

Procedure:

-

Hydrolysis: Saponify the ester using LiOH in THF/H2O to obtain 7-bromobenzofuran-3-carboxylic acid .

Protocol 2: Optimized Suzuki Coupling for 7-Bromo Isomer

Standard conditions often fail for the 7-position; this protocol uses a Buchwald generation precatalyst.

-

Reagents: 7-Bromobenzofuran-3-carboxylic acid ester (1.0 eq), Aryl boronic acid (1.5 eq), XPhos Pd G2 (2-5 mol%), K3PO4 (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

Medicinal Chemistry Applications

| Application Area | 5-Bromo Isomer Utility | 7-Bromo Isomer Utility |

| SAR Exploration | Extends molecule length; probes deep hydrophobic pockets. | Probes width/angular space; induces conformational twist.[1] |

| Metabolic Stability | C-5 is a common site for CYP450 oxidation (para-hydroxylation).[1] Bromine blocks this metabolic soft spot.[1] | C-7 is rarely a metabolic hot spot.[1] Br here is often used to force the adjacent C-6 substituent out of plane.[1] |

| Kinase Inhibitors | Mimics the hinge-binding motif of adenosine (e.g., in ATP-competitive inhibitors). | Used to induce selectivity by clashing with the "gatekeeper" residue in specific kinases.[1] |

References

-

Hansen, T. V., & Skattebøl, L. (2005).[1] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82, 64. [1]

-

Langer, P., et al. (2010).[1] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

BenchChem Technical Data. (2025). "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives."

-

Beilstein Institute. (2016).[1] "Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis." Beilstein Journal of Organic Chemistry, 12, 2070–2076.[1]

Sources

- 1. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Bromofuran-3-carboxylic acid | C5H3BrO3 | CID 13333560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 7-Bromobenzofuran-3-carboxylic Acid

Executive Summary

The functionalization of 7-bromobenzofuran-3-carboxylic acid represents a specific challenge in medicinal chemistry due to the convergence of two antagonistic factors: steric hindrance at the C7 position (peri-interaction with the furan oxygen) and catalyst poisoning potential of the free carboxylic acid.

This Application Note provides two validated workflows for achieving C7-arylation via Suzuki-Miyaura cross-coupling. Protocol A outlines a direct coupling approach utilizing water-soluble catalytic systems for Green Chemistry compliance. Protocol B details a high-yielding protection-deprotection strategy recommended for precious late-stage intermediates.

Mechanistic Challenges & Strategy

The "Acid Problem"

Free carboxylic acids can inhibit Palladium (Pd) catalysts by coordinating to the metal center, forming unreactive carboxylate-Pd complexes. Furthermore, the acidic proton can induce protodeboronation of the boronic acid coupling partner before transmetallation occurs.

-

Solution: Use of excess base (≥3 equivalents) to ensure full deprotonation of the substrate and activation of the boronate species.

The C7 Steric Barrier

The C7 position in benzofuran is sterically crowded due to the adjacent ring oxygen (O1). Standard ligands (e.g., PPh3) often fail to promote the oxidative addition step efficiently at this position.

-

Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or chelating ligands (dppf ) that widen the bite angle and facilitate oxidative addition in hindered environments.

Mechanistic Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the appropriate protocol.

Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate stability and scale.

Experimental Protocols

Protocol A: Direct Coupling (Aqueous Conditions)

Recommended for: Rapid screening, stable boronic acids, and gram-scale synthesis.

Rationale: This method utilizes the solubility of the carboxylate salt in aqueous media. Pd(dppf)Cl2 is selected for its robustness against water and air, and its large bite angle which helps overcome the C7 steric hindrance.

Materials:

-

Substrate: 7-Bromobenzofuran-3-carboxylic acid (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 eq)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2 • CH2Cl2) (0.03 – 0.05 eq)

-

Base: Na2CO3 (3.5 eq)

-

Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Na2CO3 (3.5 mmol).

-

Solvent Addition: Add DME (6 mL) and degassed Water (2 mL). Note: The acid will dissolve as the sodium salt forms.

-

Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol) quickly under positive inert gas pressure.

-

Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS (Look for the mass of Product + H).

-

Workup:

-

Cool to room temperature.[1]

-

Crucial Step: Acidify carefully with 1M HCl to pH ~3 to precipitate the free acid product.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.

-

Protocol B: Protection-Coupling-Deprotection (The "Buchwald" Route)

Recommended for: Valuable substrates, unstable boronic acids, or when Protocol A fails due to solubility.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and allows the use of SPhos , a highly active Buchwald ligand designed for sterically hindered biaryl synthesis.

Materials:

-

Intermediate: Methyl 7-bromobenzofuran-3-carboxylate

-

Catalyst System: Pd(OAc)2 (0.02 eq) + SPhos (0.04 eq) OR Pd-SPhos G3 Precatalyst.

-

Base: K3PO4 (2.0 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

Step 1: Esterification

-

Dissolve 7-bromobenzofuran-3-carboxylic acid in MeOH.

-

Add catalytic H2SO4 or SOCl2 (dropwise) at 0°C. Reflux for 2 hours.

-

Concentrate and work up to obtain the methyl ester.

Step 2: SPhos Mediated Coupling

-

Charge: Methyl ester (1.0 mmol), Boronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%).

-

Solvent: Add anhydrous Toluene (5 mL).

-

Heat: Stir at 100°C for 2–6 hours under Argon.

-

Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis

-

Dissolve the coupled ester in THF/MeOH/Water (2:1:1).

-

Add LiOH•H2O (3.0 eq). Stir at RT or 40°C until TLC shows full conversion.

-

Acidify to pH 3 and filter the precipitate.

Performance Data & Optimization Table

The following table summarizes expected outcomes based on catalyst/solvent combinations for this specific scaffold.

| Entry | Catalyst System | Base / Solvent | Temp | Yield (Est.)[2][3][4] | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 / Toluene:EtOH:H2O | 90°C | 30-50% | Not Recommended. Ligand too bulky/labile; poor oxidative addition at C7. |

| 2 | Pd(dppf)Cl2 | Na2CO3 / DME:H2O | 85°C | 75-85% | Best for Direct Acid Coupling. Robust, tolerates water. |

| 3 | Pd(OAc)2 / SPhos | K3PO4 / Toluene | 100°C | >90%* | Yield refers to Ester intermediate. Best for steric bulk. |

| 4 | Pd2(dba)3 / XPhos | K3PO4 / Dioxane | 100°C | 85-90% | Excellent alternative for very hindered boronic acids. |

Troubleshooting Guide

Issue: Protodeboronation (Loss of Boronic Acid)

-

Symptom: Substrate remains, but boronic acid disappears (observed as benzene/arene in GC/LC).

-

Cause: Reaction temperature too high or pH too low.

-

Fix:

-

Switch to Protocol B (Ester route).

-

Use Potassium Aryltrifluoroborates (Ar-BF3K) instead of boronic acids; these are slow-releasing and more stable.

-

Issue: Homocoupling (Ar-Ar dimerization)

-

Symptom: Presence of biaryl impurities derived from the boronic acid.

-

Cause: Presence of Oxygen in the reaction vessel.

-

Fix: Ensure rigorous degassing. Switch to freeze-pump-thaw cycling if possible.

Issue: Palladium Black Formation

-

Symptom: Reaction mixture turns black and stalls.

-

Cause: Catalyst decomposition (loss of ligand).

-

Fix: Add excess ligand (e.g., additional SPhos). Lower the temperature to 60°C and extend time.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. (Conditions for aqueous/polar coupling). [Link]

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for SPhos/XPhos usage in hindered heterocycles). [Link]

-

Li, H., et al. (2015).[1] A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes. Organic Letters, 17(14), 3616–3619. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Amide Bond Formation with 7-Bromobenzofuran-3-carboxylic Acid

This Application Note provides a rigorous, field-tested guide for synthesizing amides from 7-Bromobenzofuran-3-carboxylic acid . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols that preserve the integrity of the halogenated scaffold for downstream cross-coupling.

Introduction & Strategic Analysis

7-Bromobenzofuran-3-carboxylic acid is a high-value scaffold in drug discovery, particularly for kinase inhibitors and GPCR modulators. The presence of the bromine at the C7 position serves as a critical "synthetic handle" for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings. Consequently, the amide formation step must be chemoselective —activating the C3-carboxylate without compromising the C7-bromide or degrading the electron-rich furan ring.

Chemical Challenges[1]

-

Electronic Deactivation: The benzofuran ring is electron-rich, but the C3 position is conjugated to the heteroatom.[1] While less deactivated than the C2 position, the carboxylic acid can still exhibit sluggish reactivity compared to simple benzoic acids.[1]

-

Solubility: The lipophilic 7-bromo substituent significantly reduces solubility in standard ethereal solvents (Et₂O), necessitating polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM, DCE).

-

Regiostability: While generally stable, benzofuran-3-carboxylic acids can undergo decarboxylation under extreme thermal stress in highly acidic media.[1]

Decision Matrix: Reagent Selection

The choice of coupling reagent is dictated by the nucleophilicity of the amine and the scale of the reaction.[1]

Figure 1: Strategic decision tree for reagent selection based on substrate class and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best For: Library synthesis, aliphatic amines, small scale (<100 mg). Mechanism: Generates a highly reactive At-ester intermediate.[1]

-

Preparation: Dissolve 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Note: DMF is preferred over DCM due to the solubility profile of the brominated core.

-

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes.

-

Observation: The solution should turn slightly yellow, indicating active ester formation.[1]

-

-

Coupling: Add the Amine (1.2 equiv).[1]

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

-

Checkpoint: Look for the disappearance of the acid peak (M-H negative mode) and appearance of the amide (M+H positive mode).

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1][3]

Protocol B: Process-Friendly & Green (T3P)

Best For: Scale-up (>1g), weak amines, easy purification (water-soluble byproducts). Reagent: Propylphosphonic anhydride (T3P) (50% wt in EtOAc or DMF).[1]

-

Dissolution: Suspend 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

-

Note: If solubility is poor, add a minimum amount of DMF as a co-solvent.

-

-

Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (2.5 equiv).[1]

-

Critical: T3P requires a base to drive the equilibrium.[1]

-

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Why T3P? It drives the reaction to completion with very low epimerization risk (irrelevant here, but good practice) and the phosphorus byproducts are water-soluble.

-

-

Workup: Wash the organic layer with water, 1M HCl (if amine is acid-stable), and NaHCO₃. Evaporate solvent.[1][3][4]

Protocol C: The "Sledgehammer" (Acid Chloride)

Best For: Extremely unreactive anilines, sterically hindered amines, or cost-critical large-scale batches.

-

Activation: Suspend 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv) in anhydrous DCM under N₂.

-

Catalysis: Add a catalytic drop of DMF (1-2 mol%).[1]

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Safety: Massive gas evolution (CO, CO₂, HCl). Vent properly.

-

-

Conversion: Stir at RT for 2 hours until the suspension clears (indicating acid chloride formation). Concentrate in vacuo to remove excess oxalyl chloride.[1][4]

-

Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.

Analytical Data & Troubleshooting (The Self-Validating System)

To ensure the protocol worked and the scaffold is intact, verify against these criteria:

| Parameter | Expected Observation | Troubleshooting |

| ¹H NMR (DMSO-d₆) | Singlet at ~8.5-8.8 ppm (H-2 of furan). | If absent/shifted upfield, furan ring may have opened (rare).[1] |

| Isotopic Pattern | 1:1 doublet in MS (⁷⁹Br/⁸¹Br).[1] | If pattern is lost, debromination occurred (avoid Pd contamination).[1] |

| TLC (50% EtOAc/Hex) | Product R_f typically 0.3–0.5 (higher than acid).[1] | Acid streaks? Add 1% AcOH to eluent to visualize unreacted SM.[1] |

| Color | Off-white to pale yellow solid.[1] | Dark brown/black indicates decomposition/polymerization.[1] |

Common Failure Modes

-

Issue: Low conversion with Aniline.

-

Issue: Debromination.

-

Fix: Ensure no palladium residues are present in the glassware or stir bars if previous reactions involved cross-coupling.[1]

-

References

-

General Amide Synthesis: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chem. Soc. Rev., 2009 , 38, 606-631.[1] Link

-

Benzofuran Reactivity: "Reactivity of Benzofuran Derivatives." ResearchGate Review. Link

-

T3P Application: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides."[1] Organic Process Research & Development. Link

-

7-Bromobenzofuran-3-carboxylic acid Properties: PubChem Compound Summary for CID 17982651. Link

-

Standard HATU Protocol: "Amide Synthesis - Fisher Scientific Protocols." Link

Sources

Application Note: Pd-Catalyzed Functionalization of 7-Bromobenzofuran-3-carboxylic acid

This application note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 7-Bromobenzofuran-3-carboxylic acid (CAS: 550998-59-9). This scaffold is a critical intermediate in the synthesis of bioactive benzofuran derivatives, often serving as a precursor for anti-inflammatory and anticancer agents.

Executive Summary & Substrate Analysis

7-Bromobenzofuran-3-carboxylic acid presents a unique dual-functionalization challenge. It contains a free carboxylic acid at C3 and an aryl bromide at C7.

-

The C7-Bromide: Positioned "pseudo-ortho" to the furan ring oxygen. While not as sterically hindered as a classic ortho-substituted benzene, the proximity to the heteroatom and the bicyclic core influences catalyst approach.

-

The C3-Carboxylic Acid: Free acids can poison palladium catalysts by forming unreactive carboxylate-Pd complexes. Furthermore, they introduce solubility challenges in non-polar solvents typically used for cross-coupling.

Strategic Decision: Researchers have two primary workflows:

-

Direct Coupling (Free Acid): Utilizes aqueous media and specific bases to maintain solubility and catalytic activity. Ideal for late-stage functionalization or "green" chemistry requirements.

-

Protection-Deprotection (Ester Route): Converts the acid to a methyl/ethyl ester to improve solubility in organic solvents (THF, Toluene) and prevent catalyst poisoning. Recommended for complex coupling partners or strictly anhydrous conditions.

Critical Reaction Parameters

Catalyst & Ligand Selection

The electron-rich benzofuran ring (due to the oxygen lone pair) generally facilitates oxidative addition at the C7-Br bond. However, the electron-withdrawing C3-COOH group slightly deactivates the system compared to unsubstituted benzofuran.

| Component | Recommendation | Rationale |

| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is preferred for aqueous/aerobic protocols; Pd₂(dba)₃ for strictly anhydrous ester couplings. |

| Ligand (Free Acid) | SPhos or XPhos | Water-soluble or highly active Buchwald biaryl phosphines prevent catalyst aggregation and promote oxidative addition in the presence of free carboxylates. |

| Ligand (Ester) | PPh₃ or dppf | Standard phosphines work well for the esterified substrate. |

| Base | K₂CO₃ or K₃PO₄ | Inorganic bases are essential. For the free acid, 2.5–3.0 equivalents are required (1 eq to deprotonate COOH, 1.5+ eq for the coupling). |

| Solvent | H₂O/Acetone or H₂O/Dioxane | For free acid: Mixed aqueous systems ensure solubility of the carboxylate salt. |

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Free Acid)

Best for: Rapid library generation, green chemistry, avoiding protection steps.

Reagents:

-

Substrate: 7-Bromobenzofuran-3-carboxylic acid (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: Acetone:Water (3:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge 7-Bromobenzofuran-3-carboxylic acid (1.0 mmol) and the Arylboronic acid (1.2 mmol).

-

Solvation: Add Acetone (3.0 mL) and Water (1.0 mL). Stir until the suspension is uniform.

-

Activation: Add K₂CO₃ (3.0 mmol). Note: Gas evolution (CO₂) may occur as the acid is neutralized. Ensure the solid dissolves or forms a fine suspension.

-

Catalyst Addition: Add SPhos (0.05 mmol) followed by Pd(OAc)₂ (0.025 mmol).

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor by HPLC/LC-MS. The formation of the biaryl acid product is typically observed as a more polar peak than the ester, but less polar than the starting material in reverse-phase LC.

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 to precipitate the product. Filter the solid, wash with water and cold ethanol. Recrystallize if necessary.[1]

Protocol B: Coupling via Methyl Ester Intermediate

Best for: Scale-up, moisture-sensitive boronic acids, or difficult substrates.

Step 1: Esterification (Fischer Speier) Reflux 7-Bromobenzofuran-3-carboxylic acid in Methanol with catalytic H₂SO₄ for 4 hours. Isolate the methyl ester (Quantitative yield).

Step 2: Cross-Coupling

-

Charge: Methyl 7-bromobenzofuran-3-carboxylate (1.0 equiv), Boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).

-

Solvent: Toluene:Water (10:1) or anhydrous 1,4-Dioxane.

-

Conditions: Heat at 90°C under N₂ atmosphere for 16 hours.

-

Workup: Standard aqueous extraction (EtOAc/Water). Purify via silica gel chromatography.

-

Hydrolysis (Optional): Saponify with LiOH in THF/Water to return to the free acid.

Mechanistic & Decision Pathways

Diagram 1: Decision Tree for Optimization

This workflow guides the user based on specific project constraints (solubility vs. speed).

Caption: Decision matrix for selecting between direct aqueous coupling and ester-protected routes.

Diagram 2: Catalytic Cycle (Direct Acid Route)

Visualizing the specific challenge of the free carboxylate in the catalytic cycle.

Caption: Catalytic cycle highlighting the risk of carboxylate poisoning and the role of bulky ligands (SPhos) in reversing it.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by -COOH | Switch to Protocol B (Ester) or increase Ligand:Pd ratio to 3:1. |

| Protodehalogenation | Reductive elimination failure | Ensure solvent is degassed. Switch solvent to DME/Water or n-Butanol . |

| Precipitation | Insoluble Pd-Carboxylate salt | Increase water content in solvent mixture or switch base to Cs₂CO₃ (Cesium salts are more soluble). |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Reduce O₂ exposure. Degas solvents thoroughly. |

References

-

Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Journal of Organic Chemistry.[2] (Protocol adaptation for aqueous acid coupling).

- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

-

Langer, P., et al. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis.[3][4] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[2] Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 7-Bromobenzofuran-3-carboxylic Acid

Introduction: Unlocking the Potential of a Versatile Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, make them highly attractive scaffolds for drug discovery.[2][3] Among the vast array of benzofuran building blocks, 7-Bromobenzofuran-3-carboxylic acid stands out as a particularly versatile starting material. Its strategic placement of a bromine atom and a carboxylic acid group at positions amenable to a wide range of chemical transformations provides a powerful platform for the synthesis of complex, bioactive heterocyclic systems.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive heterocycles. We will explore key synthetic strategies, from initial functionalization of the core molecule to the construction of fused heterocyclic rings with known or potential therapeutic relevance. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Strategic Overview: A Modular Approach to Bioactive Heterocycles

The synthetic utility of 7-Bromobenzofuran-3-carboxylic acid lies in the orthogonal reactivity of its two key functional groups. The carboxylic acid at the 3-position serves as a handle for amide bond formation, esterification, or reduction, while the bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions. This modularity allows for a divergent synthetic approach, where a common intermediate can be elaborated into a diverse library of compounds.

Our exploration will focus on two primary synthetic pathways, each culminating in the formation of distinct and biologically relevant heterocyclic scaffolds:

-

Pathway A: Amidation and Intramolecular Cyclization. This pathway leverages the carboxylic acid to introduce a variety of amine-containing side chains. Subsequent intramolecular cyclization reactions, often mediated by transition metal catalysts, lead to the formation of fused nitrogen-containing heterocycles.

-

Pathway B: Palladium-Catalyzed Cross-Coupling and Subsequent Transformations. This pathway utilizes the 7-bromo position for the introduction of new carbon-carbon and carbon-nitrogen bonds via well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The newly introduced functional groups can then be further manipulated to construct a variety of heterocyclic systems.

PART 1: CORE SYNTHETIC WORKFLOWS

This section details the foundational synthetic transformations of 7-Bromobenzofuran-3-carboxylic acid, providing step-by-step protocols for key reactions.

Workflow 1: Amide Synthesis - The Gateway to N-Heterocycles

The formation of an amide bond is the crucial first step in accessing a wide array of nitrogen-containing heterocycles. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.

This protocol describes a general method for the coupling of 7-Bromobenzofuran-3-carboxylic acid with a primary or secondary amine using a standard peptide coupling reagent.

Materials:

-

7-Bromobenzofuran-3-carboxylic acid

-

Amine (primary or secondary)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-Bromobenzofuran-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add DCC or EDC (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 7-Bromobenzofuran-3-carboxamide.

Expert Insight: The use of HOBt as an additive helps to suppress racemization (if chiral amines are used) and improve the efficiency of the coupling reaction by forming a more reactive active ester intermediate.

Workflow 2: Palladium-Catalyzed Cross-Coupling Reactions

The 7-bromo position of the benzofuran ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 7-Bromobenzofuran derivative with a boronic acid or ester.

Materials:

-

7-Bromobenzofuran derivative (e.g., amide or ester)

-

Boronic acid or boronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

-

Base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the 7-Bromobenzofuran derivative (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (2-5 mol%), and phosphine ligand (4-10 mol%).

-

Add the base (2.0-3.0 eq) and the chosen solvent system.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices: The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands like SPhos and XPhos often enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and broader substrate scope.[4]

This protocol provides a general method for the palladium-catalyzed amination of a 7-Bromobenzofuran derivative.

Materials:

-

7-Bromobenzofuran derivative

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Base (e.g., sodium tert-butoxide, cesium carbonate, or potassium phosphate)

-

Anhydrous toluene or 1,4-dioxane

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the 7-Bromobenzofuran derivative (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

-

Add the base (1.5-2.5 eq) and the anhydrous solvent.

-

Add the amine (1.1-1.5 eq) to the mixture.

-

Degas the reaction mixture with argon or nitrogen for 15-30 minutes.

-

Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC.

-

After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Trustworthiness of the Protocol: The Buchwald-Hartwig amination is a well-established and reliable method for the formation of C-N bonds, with a vast body of literature supporting its application across a wide range of substrates.[6][7]

PART 2: SYNTHESIS OF BIOACTIVE HETEROCYCLIC SCAFFOLDS

This section presents detailed synthetic routes to specific classes of bioactive heterocycles starting from 7-Bromobenzofuran-3-carboxylic acid, integrating the core workflows described above.

Synthesis of Benzofuro[3,2-d]pyrimidines: Potent Kinase Inhibitors

Benzofuro[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant potential as inhibitors of various kinases, making them attractive targets in cancer drug discovery.[8]

Synthetic Strategy:

The synthesis of the benzofuro[3,2-d]pyrimidine core can be achieved through a multi-step sequence starting with the amidation of 7-Bromobenzofuran-3-carboxylic acid with an appropriate amino-pyrimidine precursor, followed by an intramolecular cyclization. A more convergent approach involves the initial construction of a 3-amino-7-bromobenzofuran intermediate, which can then be cyclized with various reagents to form the pyrimidine ring.

Visualizing the Workflow: Synthesis of Benzofuro[3,2-d]pyrimidines

Caption: Synthetic pathway to Benzofuro[3,2-d]pyrimidines.

This protocol exemplifies the synthesis of a substituted benzofuro[3,2-d]pyrimidine.

Step 1: Synthesis of 7-Bromo-N-(cyanomethyl)benzofuran-3-carboxamide

-

Follow Protocol 1, using aminoacetonitrile hydrochloride as the amine. Neutralize the hydrochloride salt with an additional equivalent of base.

Step 2: Synthesis of 7-Vinyl-N-(cyanomethyl)benzofuran-3-carboxamide

-

Follow Protocol 2, using potassium vinyltrifluoroborate as the vinyl source.

Step 3: Intramolecular Cyclization to form the Benzofuro[3,2-d]pyrimidin-4-amine

-

To a solution of 7-Vinyl-N-(cyanomethyl)benzofuran-3-carboxamide in a suitable solvent like DMF, add a base such as potassium tert-butoxide at room temperature.

-

Heat the reaction to promote cyclization.

-

The resulting 4-amino-benzofuro[3,2-d]pyrimidine can be isolated and purified.

Step 4: Buchwald-Hartwig Amination to introduce the Anilino Group

-

The 4-amino group can be converted to a leaving group (e.g., chloro) by treatment with POCl₃.

-

Then, follow Protocol 3 to couple the resulting 4-chloro-benzofuro[3,2-d]pyrimidine with aniline.

Synthesis of Benzofuro[3,2-b]pyridines: Modulators of CNS Receptors

The benzofuro[3,2-b]pyridine scaffold is present in compounds that exhibit activity at various central nervous system (CNS) receptors, highlighting their potential for the development of neurological drugs.

Synthetic Strategy:

A common approach to the benzofuro[3,2-b]pyridine core involves a palladium-catalyzed intramolecular Heck reaction of a 7-vinylbenzofuran-3-carboxamide derivative.

Visualizing the Workflow: Synthesis of Benzofuro[3,2-b]pyridines

Caption: Synthetic pathway to Benzofuro[3,2-b]pyridines.

Step 1: Synthesis of N-Allyl-7-bromobenzofuran-3-carboxamide

-

Follow Protocol 1, using allylamine as the amine.

Step 2: Intramolecular Heck Reaction

-

To a solution of N-Allyl-7-bromobenzofuran-3-carboxamide in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., triethylamine or potassium carbonate).

-

Heat the reaction mixture to 80-120 °C. The intramolecular Heck reaction will proceed to form the tricyclic benzofuro[3,2-b]pyridinone scaffold.[5]

-

Purify the product by column chromatography.

PART 3: DATA PRESENTATION AND CHARACTERIZATION

Thorough characterization of all synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques should be employed.

Table 1: Representative Analytical Data for Key Intermediates and Products

| Compound | Structure | Molecular Formula | MW ( g/mol ) | 1H NMR (δ, ppm) | MS (m/z) |

| 7-Bromobenzofuran-3-carboxylic acid | C₉H₅BrO₃ | 241.04 | 8.35 (s, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.40 (t, 1H) | 240, 242 [M-H]⁻ | |

| 7-Bromo-N-allylbenzofuran-3-carboxamide | C₁₂H₁₀BrNO₂ | 280.12 | 8.20 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.35 (t, 1H), 6.50 (br s, 1H), 5.90 (m, 1H), 5.25 (m, 2H), 4.10 (t, 2H) | 280, 282 [M+H]⁺ | |

| Benzofuro[3,2-b]pyridin-5(6H)-one | C₁₁H₇NO₂ | 185.18 | 8.10 (s, 1H), 7.70 (d, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 4.40 (t, 2H), 3.60 (t, 2H) | 186 [M+H]⁺ |

Note: The NMR and MS data presented are hypothetical and for illustrative purposes only. Actual data must be obtained experimentally.

Conclusion and Future Directions

7-Bromobenzofuran-3-carboxylic acid is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocycles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The modular nature of the synthetic routes allows for the systematic generation of compound libraries for screening in various biological assays. Future work could focus on the development of one-pot procedures to increase synthetic efficiency and the exploration of novel cyclization strategies to access even more complex and diverse heterocyclic systems. The continued investigation of the structure-activity relationships of these novel compounds will undoubtedly contribute to the discovery of new therapeutic agents.

References

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

- Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. (2020). Squarespace.

-

Amanote. (n.d.). Retrieved February 14, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 14, 2026, from [Link]

-

Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis of benzofuran-fused nitrogen heterocycles - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 14, 2026, from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019). Retrieved February 14, 2026, from [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC. (2023). Retrieved February 14, 2026, from [Link]

- Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020).

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). Retrieved February 14, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Retrieved February 14, 2026, from [Link]

-